Ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate
CAS No.: 898788-50-6
Cat. No.: VC3871254
Molecular Formula: C22H26N2O3
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate - 898788-50-6](/images/structure/VC3871254.png)
Specification
CAS No. | 898788-50-6 |
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Molecular Formula | C22H26N2O3 |
Molecular Weight | 366.5 g/mol |
IUPAC Name | ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate |
Standard InChI | InChI=1S/C22H26N2O3/c1-3-27-22(26)20-9-5-8-19(15-20)21(25)18-7-4-6-17(14-18)16-24-12-10-23(2)11-13-24/h4-9,14-15H,3,10-13,16H2,1-2H3 |
Standard InChI Key | ZHOFBVKCTCKLPJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C |
Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C |
Introduction
Chemical Identification and Structural Features
Molecular Architecture
The compound’s systematic IUPAC name, ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate, reflects its core structure:
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A benzoate ester (ethyl benzoate derivative) with a benzoyl group substituted at the 3-position of the aromatic ring.
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The benzoyl group itself is modified at its 3-position with a 4-methylpiperazinylmethyl unit, introducing a tertiary amine and methyl group into the structure .
The molecular formula is CHNO, yielding a molecular weight of 366.45 g/mol . X-ray crystallography or NMR data would confirm the spatial arrangement, but computational models suggest a planar aromatic system with the piperazine ring adopting a chair conformation .
Synonyms and Registry Information
Key identifiers include:
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CAS Numbers: 898782-92-8 (primary), 898788-52-8 (isomeric variant) .
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Synonyms: 4'-Carboethoxy-3-(4-methylpiperazinomethyl)benzophenone, MFCD03842301 .
Synthesis and Manufacturing
Synthetic Routes
A patent describing the synthesis of structurally related imatinib intermediates (CN104910101A) provides insights into potential methodologies . While adapting this protocol for Ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate, the following steps are hypothesized:
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Condensation Reaction:
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Esterification:
The patent highlights a green synthesis approach using ethanol/water solvents, minimizing toxic byproducts .
Optimization and Yield
Key parameters for maximizing yield and purity:
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Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
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Workup: Ethanol recovery via distillation and acid-base extraction to isolate the product .
Physicochemical Properties
Computed and Experimental Data
Property | Value | Source |
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Molecular Weight | 366.45 g/mol | |
XLogP3-AA | 3.1 | |
Hydrogen Bond Donors | 0 | |
Hydrogen Bond Acceptors | 5 | |
Rotatable Bonds | 7 | |
Boiling Point | 517.8°C at 760 mmHg | |
Flash Point | 267°C | |
Density | 1.147 g/cm³ |
The lipophilicity (XLogP3-AA = 3.1) suggests moderate membrane permeability, advantageous for drug candidates . The absence of hydrogen bond donors aligns with its potential for CNS penetration .
Applications in Pharmaceutical Research
Role as a Kinase Inhibitor Intermediate
The structural similarity to imatinib intermediates implies utility in tyrosine kinase inhibition . The piperazine moiety enhances solubility and target binding, while the benzoyl group may engage in π-π interactions with kinase active sites .
Analytical Characterization
Spectroscopic Methods
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NMR: H and C NMR would resolve aromatic protons (δ 7.2–8.1 ppm) and piperazine methyl groups (δ 2.3 ppm) .
Chromatography
Future Directions
Pharmacological Studies
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Kinase profiling to identify target enzymes.
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ADMET studies to evaluate absorption and metabolism.
Process Optimization
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